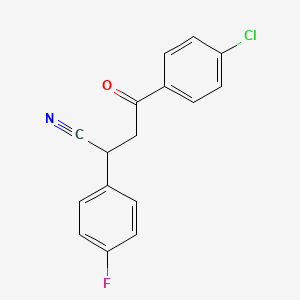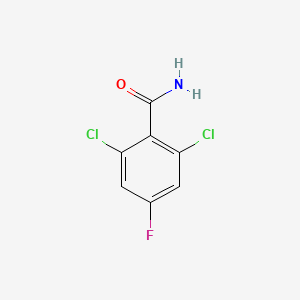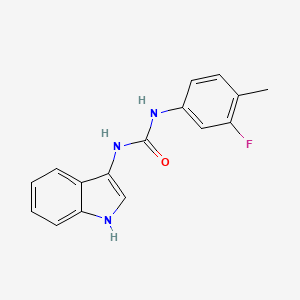
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 4-phenyl-3-oxobutanenitrile, has been reported through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . This method could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile by substituting the appropriate starting materials.
Molecular Structure Analysis
Studies on similar compounds have utilized DFT calculations to determine structural parameters and compare them with X-ray data . The molecular structure is crucial for understanding the reactivity and properties of the compound. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated both experimentally and theoretically .
Chemical Reactions Analysis
The chemical behavior of related chlorophenyl compounds in different environments has been explored. For example, 4'-chloro-2-hydroxybiphenyl underwent a dehydrochlorination process in acetonitrile-water solutions . This suggests that the presence of chlorophenyl groups in the compound of interest may lead to specific reaction pathways under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile have been extensively studied. For instance, the HOMO-LUMO analysis and molecular electrostatic potential have been used to determine charge transfer within molecules . Additionally, the study of weak interactions, such as hydrogen bonds and halogen interactions, provides insight into the compound's behavior in solid-state forms .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activity
Research has demonstrated the synthesis of compounds related to 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, through the reduction of similar nitriles. These compounds have been examined for their antibacterial and antioxidant activities. It was found that some exhibit significant antibacterial properties but generally do not neutralize superoxide radicals, indicating a potential application in developing antibacterial agents (Арутюнян et al., 2012).
Weak Interactions Study
Another study focused on the weak interactions involving organic fluorine within similar molecular structures, highlighting the formation of antiparallel chains and C-F···π interactions. This research provides valuable insights into the molecular packing and interaction patterns that could influence the design of new molecular materials (Choudhury et al., 2002).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of a related compound, (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene, revealed how molecular packing is influenced by C—H⋯Cl hydrogen bonds and π–π stacking interactions. Such analyses are crucial for understanding the solid-state properties of pharmaceutical and material science compounds (Shikhaliyev et al., 2019).
Molecular Structure and Hyperpolarizability
Research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the chemical , focused on its synthesis, molecular structure confirmation via IR and X-ray diffraction, and the analysis of its first-order hyperpolarizability. Studies like this are instrumental in exploring compounds for nonlinear optical properties, which are essential for developing optical and electronic devices (Najiya et al., 2014).
Synthesis and Structural Characterization
Isostructural compounds with 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized, and their structures were determined by single crystal diffraction. This synthesis and characterization work contributes to the development of new molecules with potential applications in drug design and material science (Kariuki et al., 2021).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHNDSFYWTGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)



![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)
![3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521206.png)
![7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2521208.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)


![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)
